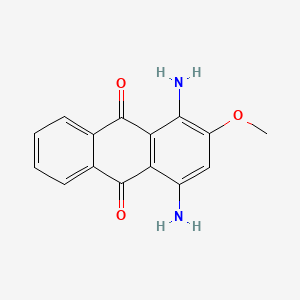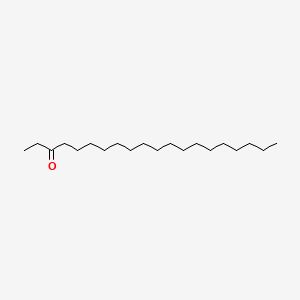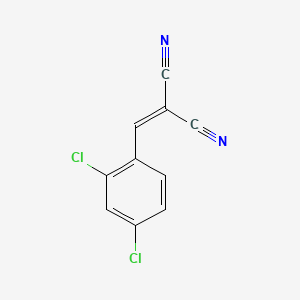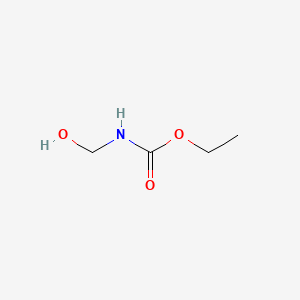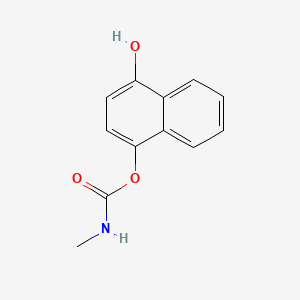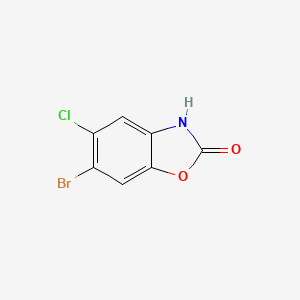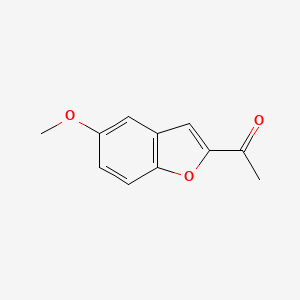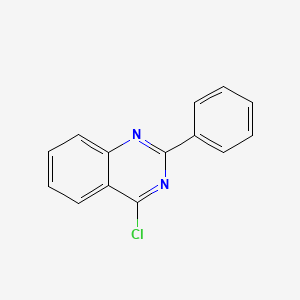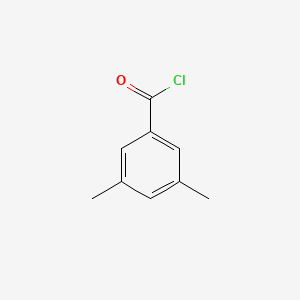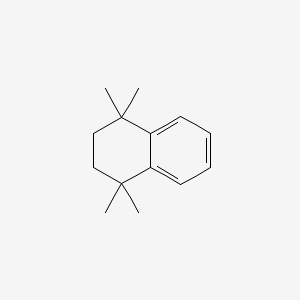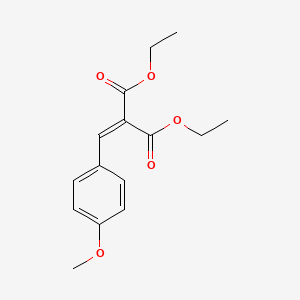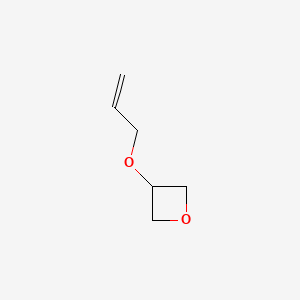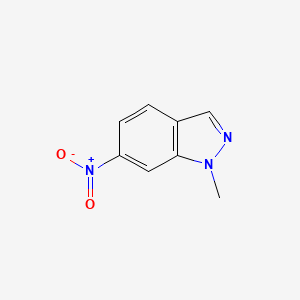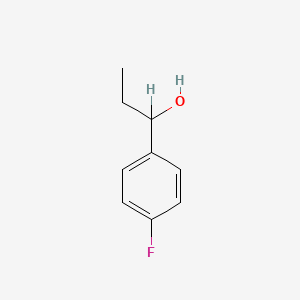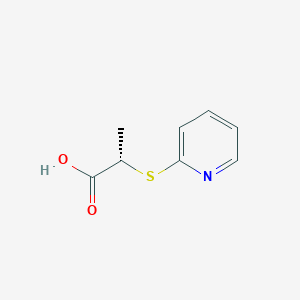
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid, also known as PSPA, is a chemical compound that has gained increasing attention in the field of scientific research due to its potential therapeutic applications. PSPA is a chiral molecule that belongs to the class of thiol-containing amino acids.
Mecanismo De Acción
The mechanism of action of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is not fully understood. It has been suggested that (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid may act as an antioxidant and protect against oxidative stress. (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has also been shown to modulate the activity of certain enzymes involved in the production of inflammatory mediators. Furthermore, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been reported to interact with certain receptors in the brain, suggesting a potential role in the regulation of neurotransmitter systems.
Efectos Bioquímicos Y Fisiológicos
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been shown to have a variety of biochemical and physiological effects. In animal models, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been reported to improve cognitive function and reduce inflammation. (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has also been shown to protect against oxidative stress and prevent cell death in certain cell types. Additionally, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been reported to have anti-cancer properties, although further research is needed to fully understand this effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid in lab experiments is its potential therapeutic applications. (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties, making it a promising compound for further research. However, one limitation of using (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is its relatively low yield in the synthesis method. This can make it difficult to obtain large quantities of pure (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid for experiments.
Direcciones Futuras
There are several future directions for research on (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid. One area of interest is the development of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid derivatives with improved therapeutic properties. Another direction is the investigation of the mechanism of action of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid, which could lead to the identification of new drug targets. Additionally, further research is needed to fully understand the anti-cancer properties of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid and its potential use in cancer treatment. Overall, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid involves the reaction of pyridine-2-thiol with (S)-2-bromo-propionic acid in the presence of a base. The resulting product is purified by recrystallization to obtain pure (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid. The yield of the synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has also been investigated for its anti-inflammatory and anti-cancer properties. In addition, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been used as a chiral building block in the synthesis of other compounds.
Propiedades
IUPAC Name |
(2S)-2-pyridin-2-ylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAIBCMHMKYUAH-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)SC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

